molecular formula C18H18N2O4 B1680928 Scriptaid CAS No. 287383-59-9

Scriptaid

货号: B1680928
CAS 编号: 287383-59-9
分子量: 326.3 g/mol
InChI 键: JTDYUFSDZATMKU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Neuroprotective Applications

Scriptaid has demonstrated significant neuroprotective effects in various models of brain injury, including traumatic brain injury (TBI) and intracerebral hemorrhage (ICH).

Traumatic Brain Injury

A study investigated the efficacy of this compound in a mouse model of TBI induced by controlled cortical impact. The findings revealed that:

  • Dose-Dependent Efficacy : Administration of this compound at doses ranging from 1.5 to 5.5 mg/kg resulted in a significant decrease in lesion size and improvement in motor and cognitive functions when administered 30 minutes post-injury. Notably, protection persisted even when treatment was delayed up to 12 hours post-injury .
  • Mechanistic Insights : this compound's protective effects were linked to modulation of the AKT signaling pathway, as evidenced by the attenuation of phospho-AKT and phosphatase and tensin homolog deleted on chromosome 10 (PTEN) levels .

Intracerebral Hemorrhage

Research also focused on the role of this compound in mitigating brain injury following ICH:

  • Hematoma Resolution : In a study where mice were subjected to ICH via autologous blood injection, this compound administration (3.5 mg/kg) significantly reduced hematoma volume and improved neurological function recovery over a 35-day observation period .
  • Reduction of Brain Edema : this compound treatment resulted in decreased brain water content in affected regions, indicating its potential as a therapeutic agent for ICH .

Cancer Therapeutics

This compound has been explored for its anti-cancer properties, particularly in enhancing the efficacy of other chemotherapeutic agents.

Tumor Growth Inhibition

In vivo studies using xenograft mouse models have shown that this compound can inhibit tumor growth:

  • Combination Therapy : When combined with other HDAC inhibitors like trichostatin A, this compound exhibited enhanced anti-tumor effects against breast cancer cell lines, suggesting its utility in combination therapies for cancer treatment .

Data Summary Table

Application AreaStudy FocusKey Findings
NeuroprotectionTraumatic Brain InjuryDose-dependent reduction in lesion size; long-lasting effects on motor/cognitive functions .
NeuroprotectionIntracerebral HemorrhageSignificant reduction in hematoma volume; improved neurological recovery .
Cancer TreatmentTumor Growth InhibitionEnhanced anti-tumor effects when combined with other agents .

生化分析

Biochemical Properties

Scriptaid functions as an anticancer agent in many different types of tumors, including hepatocellular carcinoma (HCC) . It interacts with histone deacetylases (HDACs), which are usually dysregulated in cancers . This compound’s interaction with HDACs leads to elevated global H3Ac levels .

Cellular Effects

This compound has been shown to decrease HCC cell proliferation and induce cell cycle G2/M-phase arrest in a dose-dependent manner . It also triggers HCC cell death via transcriptional activation of p21 . In the context of traumatic brain injury, this compound has been shown to elicit a dose-dependent decrease in lesion size and a concomitant attenuation in motor and cognitive deficits .

Molecular Mechanism

This compound exerts its effects at the molecular level through its inhibition of HDACs . This inhibition leads to an increase in acetylation levels, which can affect gene expression . In addition, this compound treatment has been shown to inhibit the expression of p53 at the mRNA level in multiple myeloma cell lines .

Temporal Effects in Laboratory Settings

This compound shows robust antitumor activity against HCC over time . It has been shown to reduce the weights and volumes of HCC cell-line HepG2 primary tumors .

Dosage Effects in Animal Models

This compound has been shown to have a dose-dependent effect in animal models of traumatic brain injury . Protection was achieved even when treatment was delayed to 12 hours post-injury .

Metabolic Pathways

It is known to interact with HDACs, which play a role in regulating gene expression and could therefore affect various metabolic pathways .

Transport and Distribution

Given its effects on cellular processes such as cell proliferation and cell cycle progression, it is likely that it is transported to the nucleus where it interacts with HDACs .

Subcellular Localization

This compound likely localizes to the nucleus given its interaction with HDACs, which are nuclear enzymes

化学反应分析

Scriptaid 经历各种化学反应,主要归因于其作为组蛋白去乙酰化酶抑制剂的作用。它与组蛋白去乙酰化酶相互作用,导致这些酶的抑制。 这种抑制导致乙酰化组蛋白的积累,这会影响基因表达 这些反应中常用的试剂包括二甲基亚砜 (DMSO) 和生理盐水 这些反应形成的主要产物是乙酰化组蛋白 .

生物活性

Scriptaid is a well-characterized histone deacetylase inhibitor (HDACi) that has garnered attention for its potential therapeutic applications, particularly in oncology. HDAC inhibitors like this compound play crucial roles in the regulation of gene expression through epigenetic modifications, impacting various biological activities including cell proliferation, apoptosis, and differentiation.

This compound functions primarily by inhibiting the activity of histone deacetylases, leading to an accumulation of acetylated histones. This accumulation facilitates a more relaxed chromatin structure, enhancing transcriptional activation of genes involved in cell cycle regulation and apoptosis. The compound has shown efficacy in various cancer models, particularly in overcoming drug resistance and enhancing the effects of chemotherapeutic agents.

Antitumor Effects

Case Studies and Findings:

  • Synergistic Effects with Chemotherapy:
    • This compound has been studied for its synergistic effects when combined with other chemotherapeutics such as bortezomib and cisplatin. In one study, this compound enhanced the cytotoxic effects of bortezomib on ovarian cancer cell lines (SKOV-3) through a dose-dependent mechanism, indicating its potential as an adjunct therapy in cancer treatment .
  • Overcoming Drug Resistance:
    • Research indicates that this compound can overcome hypoxia-induced cisplatin resistance in lung cancer cells. The combination of low-dose cisplatin and this compound not only increased apoptotic cell death but also reduced metastasis and enhanced DNA damage in both normoxic and hypoxic conditions .

Stem Cell Expansion

This compound has been shown to enhance the expansion of hematopoietic stem/progenitor cells (HSPCs). In a study involving CD133+ cells, treatment with this compound increased the yield of Lin−CD34+CD38−CD45RA−CD90+CD49f+ HSPCs without compromising their stem cell characteristics. This suggests that this compound maintains essential stemness gene expression while promoting cell expansion .

Table: Summary of Biological Activities of this compound

Activity Description References
Antitumor EffectSynergizes with bortezomib to enhance cytotoxicity in ovarian cancer cells.
Overcomes Drug ResistanceEnhances efficacy of cisplatin against hypoxia-induced resistance in lung cancer cells.
Stem Cell ExpansionIncreases yield of HSPCs while maintaining stemness characteristics.
Induction of ApoptosisPromotes apoptotic pathways in various cancer models through HDAC inhibition.

Mechanistic Insights

  • Cell Cycle Arrest and Apoptosis:
    This compound induces cell cycle arrest and apoptosis across multiple cancer cell lines by modulating gene expression related to these processes. It has been shown to activate pathways involving p38 MAPK, which plays a dual role in mediating stress responses and apoptosis .
  • Gene Expression Modulation:
    Treatment with this compound results in significant changes in gene expression profiles associated with stemness and differentiation. Notably, it upregulates CD90 on previously CD90− HSPCs, indicating its role in enhancing stem cell characteristics while promoting expansion .

属性

IUPAC Name

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxyhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-15(19-24)10-2-1-3-11-20-17(22)13-8-4-6-12-7-5-9-14(16(12)13)18(20)23/h4-9,24H,1-3,10-11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDYUFSDZATMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274458
Record name scriptaid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287383-59-9
Record name Scriptaid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287383599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scriptaid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17053
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name scriptaid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCRIPTAID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ8CD8BSV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Scriptaid
Reactant of Route 2
Reactant of Route 2
Scriptaid
Reactant of Route 3
Reactant of Route 3
Scriptaid
Reactant of Route 4
Reactant of Route 4
Scriptaid
Reactant of Route 5
Scriptaid
Reactant of Route 6
Scriptaid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。